Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Thiophene-based analogs, such as Methyl 3-aminobenzo[b]thiophene-2-carboxylate , have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C provides rapid access to 3-aminobenzo[b]thiophenes . This transformation has been applied in the synthesis of various scaffolds for the preparation of kinase inhibitors .
Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Chemical Reactions Analysis
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its structure. For example, Methyl 3-aminobenzo[b]thiophene-2-carboxylate has a molecular weight of 208.26 .
Scientific Research Applications
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Medicinal Chemistry
- Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .
- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
- Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
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Industrial Chemistry and Material Science
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Kinase Inhibitors
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Heterocyclic Building Blocks
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Microwave-assisted Synthesis
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Modular Access to Heterocycles
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Organic Synthesis
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Pharmaceutical Industry
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Chemical Industry
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Agriculture
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Electronics
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Material Science
Safety And Hazards
Future Directions
Thiophene-based analogs have shown great promise in fragment-based drug discovery and in hit identification or lead development . They have been used in the development of inhibitors of kinase targets, such as the LIMK protein family, PIM-kinases, and MAPK-2 kinase (MK2) . Therefore, the future directions of “Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate” could potentially involve further exploration in these areas.
properties
IUPAC Name |
methyl 3-[(2-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-11-7-3-4-8-12(11)17(20)19-15-13-9-5-6-10-14(13)23-16(15)18(21)22-2/h3-10H,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCUDOUINIYEAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate |
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